Strategic Applications of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) in Advanced Heterocyclic Synthesis
Strategic Applications of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) in Advanced Heterocyclic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In modern drug discovery, the rapid assembly of complex, multi-functionalized heterocycles relies heavily on intelligently designed building blocks. 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone (CAS 1805555-80-9) is a highly specialized, tetra-substituted benzene derivative that serves as a versatile linchpin for synthesizing advanced pharmaceutical scaffolds [1, 2].
By possessing four distinct, orthogonally reactive functional groups—an acetyl group, a nitro group, an aryl bromide, and an aryl fluoride—this compound allows chemists to execute sequential, highly regioselective transformations. This whitepaper provides a rigorous mechanistic analysis of its reactivity profile and details field-proven, self-validating protocols for its application in heterocyclic synthesis, particularly in the generation of substituted quinolines and functionalized anilines.
Physicochemical Properties & Structural Data
Understanding the baseline physical properties of CAS 1805555-80-9 is critical for proper handling, storage, and reaction design[1, 2]. The presence of heavy halogens and a nitro group significantly impacts its solubility and thermal stability.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Rationale / Implication |
| CAS Number | 1805555-80-9 | Unique chemical identifier. |
| Molecular Formula | C8H5BrFNO3 | High heteroatom-to-carbon ratio; ideal for fragment-based drug design (FBDD). |
| Molecular Weight | 262.03 g/mol | Optimal low-molecular-weight starting material for multi-step synthesis. |
| Physical Form | Off-White Solid | Indicates high purity (typically ≥95%); darkening may indicate nitro-reduction or degradation [1]. |
| Storage Temperature | 0–5 °C | Cold storage prevents slow thermal degradation of the nitro group and minimizes aldol self-condensation [1]. |
| InChIKey | YQIBYVYREBGZIK-UHFFFAOYSA-N | Standardized structural hash for cheminformatics database queries [1, 2]. |
Orthogonal Reactivity Profile & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful synthetic route design requires exploiting the electronic and steric relationships between substituents. The power of CAS 1805555-80-9 lies in its orthogonality —the ability to react one functional group without interfering with the others.
-
The C5-Fluoro Group (Regioselective SNAr): Nucleophilic Aromatic Substitution (SNAr) is highly favored at the C5 position. Causality: The C5-fluorine is positioned para to the strongly electron-withdrawing C2-nitro group. The Meisenheimer complex formed during nucleophilic attack is highly stabilized by resonance into the nitro group. Conversely, the C4-bromo group is para to the weaker acetyl group and lacks this intense resonance activation. Furthermore, fluoride is a vastly superior leaving group for SNAr compared to bromide.
-
The C2-Nitro Group (Chemoselective Reduction): The nitro group can be reduced to an amine to yield an ortho-aminoacetophenone. Causality: To prevent unwanted hydrodehalogenation of the C4-bromide, mild reducing agents like Tin(II) chloride (SnCl2) or Iron/HCl must be used instead of Palladium-catalyzed hydrogenation [5].
-
The C1-Acetyl & C2-Amine Synergy (Friedländer Annulation): Once the nitro group is reduced, the resulting ortho-aminoacetophenone is perfectly primed for the Friedländer Quinoline Synthesis [3, 4]. Condensation with an
-methylene ketone yields a quinoline core. -
The C4-Bromo Group (Transition-Metal Catalysis): The aryl bromide remains inert during SNAr and mild reduction, preserving it as a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Caption: Orthogonal reactivity map of CAS 1805555-80-9 highlighting site-specific transformations.
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.
Protocol A: Regioselective SNAr of the 5-Fluoro Position
This protocol displaces the C5-fluorine with a secondary amine (e.g., morpholine) while leaving the C4-bromide intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of CAS 1805555-80-9 in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Reagent Addition: Add 1.2 equivalents of morpholine, followed by 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3).
-
Reaction Execution: Stir the suspension at 50 °C under an inert argon atmosphere for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The highly electron-deficient starting material will be consumed, yielding a brightly colored (often yellow/orange) spot due to the push-pull extended conjugation of the new amino-nitro system.
-
Workup & Isolation: Pour the reaction mixture into ice-cold distilled water. The high lipophilicity of the product causes it to precipitate. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under high vacuum.
Protocol B: Chemoselective Reduction & Friedländer Quinoline Synthesis
This two-step sequence converts the SNAr product (or the original scaffold) into a heavily functionalized quinoline [3, 4, 5]. If starting directly from CAS 1805555-80-9, the final product will be a 7-bromo-6-fluoro-4-methylquinoline derivative.
Step 1: Chemoselective Nitro Reduction
-
Preparation: Dissolve the nitroarene in absolute ethanol (0.15 M).
-
Reduction: Add 5.0 equivalents of Tin(II) chloride dihydrate (SnCl2·2H2O). Causality: SnCl2 operates via a single-electron transfer mechanism that selectively reduces the nitro group to an aniline without inserting into the labile C-Br bond [5].
-
Execution: Reflux at 70 °C for 2 hours.
-
Workup: Cool to room temperature. Carefully neutralize with saturated aqueous NaHCO3. Critical Step: Tin salts will form a thick white emulsion. Extract with Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite to break the emulsion. Isolate the organic layer, dry over Na2SO4, and concentrate.
Step 2: Friedländer Annulation
-
Condensation: Dissolve the crude ortho-aminoacetophenone in ethanol. Add 1.1 equivalents of an
-methylene ketone (e.g., cyclohexanone). -
Catalysis: Add a catalytic amount of Piperidine or KOH (0.2 equiv).
-
Cyclization: Reflux for 12 hours. The amine condenses with the ketone carbonyl to form an imine, followed by an intramolecular aldol condensation with the acetyl group, driving the aromatization of the newly formed pyridine ring[3, 4].
Caption: Step-by-step workflow of the Friedländer Quinoline Synthesis utilizing CAS 1805555-80-9.
Summary of Synthetic Utility
Table 2: Functional Group Reactivity Matrix
| Target Scaffold | Primary Reaction | Reagents Required | Preserved Functional Groups |
| Functionalized Anilines | Nitro Reduction | SnCl2·2H2O, EtOH, 70 °C | C4-Bromo, C5-Fluoro, C1-Acetyl |
| C5-Amino Arenes | SNAr | Sec. Amine, K2CO3, DMF | C4-Bromo, C2-Nitro, C1-Acetyl |
| Quinolines | Friedländer Annulation | 1. SnCl2 2. Ketone, KOH, EtOH | C4-Bromo, C5-Fluoro |
| Biaryl Compounds | Suzuki Coupling | Pd(dppf)Cl2, Ar-B(OH)2, Base | C5-Fluoro, C2-Nitro, C1-Acetyl |
By mastering the electronic interplay of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone, drug development professionals can rapidly generate diverse libraries of highly substituted heterocycles, accelerating the hit-to-lead optimization phase in medicinal chemistry.
References
- Sigma-Aldrich. "1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone | 1805555-80-9". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED9qFhDaurhPWYHVpgxcXQSJiM6gE_UmcwYXD6E7op2oAxKNMtySfHL2hdKNwpO-pzfEZPI_yAcdVKsYhGkIjJJ998Cth4g1B16aDesI5SUNhWz1CEwZ6M0wD96-p_QpRHl0ZVMWdUWrl0Ocq6hTb2o6Q-A4U2Xds8anTQOeDGUNFvd9zlOI4=]
- Guidechem. "ETHANONE, 1-(4-BROMO-2-NITROPHENYL)- 90004-94-7 wiki". Guidechem Chemical Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoweeSQHB35CrMN81jatMck-TEGtQFmLj7LUKKaxiMxQjm-xfm2oxbtEQFlUWOaWqfgJgErSwNhH_qK1Sx3xoItMcCvfo8aSNGEG2lgSs1vvyst22ZxwIGM286ulyVckGz9MkY2Th-LnXinEqeVNkAiZok0Q9J5y6oowzTAyCHYlRNdcbsdm9ERlB_AXi4vQ==]
- PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". PharmaGuideline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKF9L0JLDHkRgHxxPsYe1-9d2Jfk0q-EjespZYxVXbw0QQVIa8L_N6iNdduNPM4PVF5ct1F93FjY51jrMsI8e9CfHDSP14jsdg0vszJ05WTV6AL7DjSkcWufXwFktXwy9wlJHXuQA6XfKI-sjj8RMu9JciDARsn3YVXpmw6UibJKQuCMuLDvUSXTaAEtd8kFBboQ==]
- QuimicaOrganica. "Friedlander quinoline synthesis". QuimicaOrganica.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwp-HvzIE3PYXwUHAfeOd_QxgC5AlvF-czEKkQyjskdOhdKu1U9dQnX5py_cSsCL90RsZQrWehFsDPUAQnqOKdjHYtNQgEpNUjYr9F2CgdRP-Qj8fcKHo_duWi1PmvhO6soSyRKpj48BIyM9e3Sz4oSaAYwKIF5EJQjaSlt73z_lc1r9AkKvWMBDlq04CIVNLG2fzfL0wTeo-LjsSDZw0lxwU=]
- Organic Chemistry Portal. "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines". Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-VeiDbTDjbMwkIZiIw46m43c_pKhuT3hrnejrY6o-Jj3Z6Z0WwFdxzow6f_tsenps38OvtGOKi6lREmu4xOsVM1jZVlKzoRYpWmACBV05X43lSiJsII9tWD7y4l1uz39GS9STy2ZlEmhG3_OrBx6fFoP_mw==]
